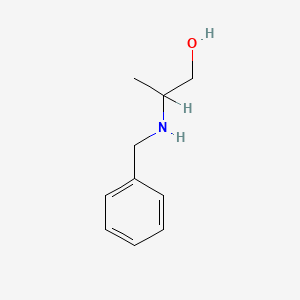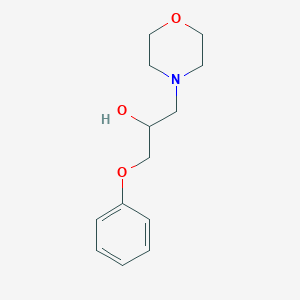
1-Morpholin-4-yl-3-phenoxy-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “1-Morpholin-4-yl-3-phenoxy-propan-2-ol” involves multi-step chemical processes, including aminomethylation of precursor molecules and subsequent reduction or reaction with Grignard reagents. For instance, new tertiary aminoalcohols, akin to the target compound, were synthesized through the reaction of β-morpholinopropiophenones with various Grignard reagents, yielding compounds with potential as antimicrobials and enzyme inhibitors (Isakhanyan et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to “1-Morpholin-4-yl-3-phenoxy-propan-2-ol” has been elucidated using various spectroscopic methods, including NMR, IR, and MS. These studies reveal the presence of characteristic morpholine and phenoxy groups, as well as the overall molecular conformation and electronic structure. For example, the crystal structure of related copper(II) complexes derived from morpholine compounds has been determined, providing insights into the molecular geometry and electronic environment (Hang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of morpholine-containing compounds includes reactions with Grignard reagents, leading to the formation of various organic compounds with diverse functional groups. These reactions are pivotal for the synthesis of compounds with specific chemical properties, such as anticonvulsive and antitumor activities (Papoyan et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
1-Morpholin-4-yl-3-phenoxy-propan-2-ol derivatives have been synthesized and studied for their biological properties. For example, a study by Papoyan et al. (2011) involved synthesizing compounds similar to 1-Morpholin-4-yl-3-phenoxy-propan-2-ol, which exhibited pronounced anticonvulsive activities and peripheral n-cholinolytic activities, but no antibacterial activity (Papoyan et al., 2011).
Corrosion Inhibition
In another application, derivatives of 1-Morpholin-4-yl-3-phenoxy-propan-2-ol, specifically tertiary amines, have been synthesized and used for inhibiting carbon steel corrosion. These compounds, including 1,3-di-morpholin-4-yl-propan-2-ol, demonstrated significant inhibition efficiencies, highlighting their potential as anodic inhibitors (Gao, Liang, & Wang, 2007).
Antibacterial Screening and DNA Cleavage
Mali et al. (2019) synthesized a derivative of 1-Morpholin-4-yl-3-phenoxy-propan-2-ol, specifically targeting its application in the medicinal field. This compound showed moderate inhibition against Mycobacteria tuberculosis and also exhibited DNA cleavage potential (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Brass Corrosion Inhibition
Liang and Gao (2007) investigated 1-morpholin-4-yl-propan-2-ol (MP) and its derivatives as inhibitors of brass corrosion in simulated atmospheric water. These compounds were found to effectively inhibit corrosion, further demonstrating their utility as anodic inhibitors (Liang & Gao, 2007).
Xanthine Oxidase Inhibitors and Anti-Inflammatory Agents
A study by Šmelcerović et al. (2013) explored the use of morpholine derivatives as inhibitors of xanthine oxidase, a key enzyme involved in the metabolism of purine bases. These compounds also demonstrated anti-inflammatory properties, indicating their potential in the treatment of gout and other related conditions (Šmelcerović et al., 2013).
Lipase-Catalyzed Resolution
Kamal et al. (2008) described the lipase-catalyzed resolution of a 1-Morpholin-4-yl-3-phenoxy-propan-2-ol derivative. This process is significant in the preparation of enantiomerically enriched compounds, demonstrating the compound's relevance in synthetic chemistry (Kamal, Krishnaji, & Khan, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-12(10-14-6-8-16-9-7-14)11-17-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIWAJARNWASOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293421 |
Source


|
| Record name | 1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |
CAS RN |
5296-26-4 |
Source


|
| Record name | NSC89427 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





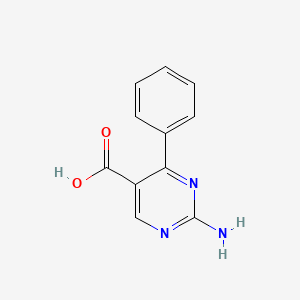
![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)

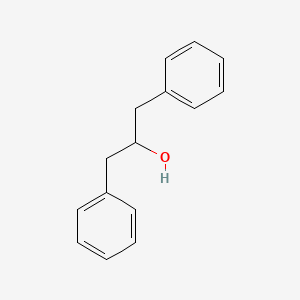
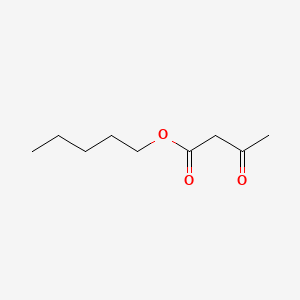
![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)

